molecular formula C17H16N4O B7470716 N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide

Katalognummer B7470716
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: XTYCCHWIZDLQAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR signaling in various physiological and pathological processes.

Wirkmechanismus

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide selectively inhibits the tyrosine kinase activity of FGFRs by binding to the ATP-binding pocket of the receptor. This prevents the activation of downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It can also inhibit angiogenesis and wound healing by blocking FGFR signaling. In addition, N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide is a highly selective inhibitor of FGFR tyrosine kinase, which makes it a valuable tool for studying the role of FGFR signaling in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not fully reflect the complexity of FGFR signaling in vivo. In addition, the use of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide in lab experiments requires careful consideration of the appropriate concentration and duration of treatment, as well as potential off-target effects.

Zukünftige Richtungen

1. Combination therapy: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. Future studies could investigate the potential of combining N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide with other targeted therapies to improve treatment outcomes.
2. Drug delivery: The limited solubility and bioavailability of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can be a challenge for its use in vivo. Future studies could explore the development of new drug delivery systems to improve its pharmacokinetics and efficacy.
3. FGFR isoform specificity: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide selectively inhibits FGFR1-3, but not FGFR4. Future studies could investigate the role of FGFR4 signaling in cancer and other diseases, and develop selective inhibitors for this isoform.
4. Clinical trials: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has shown promising results in preclinical studies, but its clinical potential has not been fully explored. Future clinical trials could investigate the safety and efficacy of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide in cancer and other diseases.

Synthesemethoden

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then converted to the final product through a series of reactions. The detailed synthesis method has been described in several publications.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been extensively used in scientific research to investigate the role of FGFR signaling in various diseases and physiological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of FGFR signaling. N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has also been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-4-3-5-15(13(12)2)20-17(22)14-6-7-16(19-10-14)21-9-8-18-11-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYCCHWIZDLQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.